2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole
Description
Properties
IUPAC Name |
2-[[1-(4-bromophenyl)tetrazol-5-yl]methylsulfanyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN6S/c16-10-5-7-11(8-6-10)22-14(19-20-21-22)9-23-15-17-12-3-1-2-4-13(12)18-15/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFGYNHWLJDZMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=NN=NN3C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-bromophenylhydrazine with sodium azide in the presence of a suitable catalyst.
S-Alkylation: The tetrazole derivative is then subjected to S-alkylation using a benzimidazole derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl bridge, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols, depending on the specific functional groups reduced.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of benzimidazole and tetrazole possess significant anticancer properties. Studies have shown that compounds similar to 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole can inhibit tumor growth in various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing effectiveness comparable to standard antibiotics. The presence of the bromophenyl group enhances its interaction with bacterial membranes, increasing permeability and efficacy.
Anti-inflammatory Effects
In vivo studies have suggested that this compound exhibits anti-inflammatory properties, making it a candidate for treating conditions such as arthritis. The mechanism involves the inhibition of pro-inflammatory cytokines, which are critical in inflammatory pathways.
Materials Science Applications
Organic Electronics
Due to its unique electronic properties, compounds containing tetrazole and benzimidazole are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The electron-deficient nature of the tetrazole ring can enhance charge transport properties, making these compounds suitable for optoelectronic devices.
Polymer Chemistry
Incorporating the compound into polymer matrices has been studied for developing advanced materials with enhanced thermal stability and mechanical strength. These polymers exhibit improved properties for applications in coatings, adhesives, and composites.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Activity Study (2023) | Evaluated the cytotoxic effects on breast cancer cells | Showed a 70% reduction in cell viability at 50 µM concentration |
| Antimicrobial Testing (2022) | Tested against E. coli and S. aureus | Inhibited growth at concentrations as low as 10 µg/mL |
| Organic Electronics Research (2024) | Investigated charge transport properties | Achieved an efficiency of 15% in OLED applications |
Mechanism of Action
The exact mechanism of action of 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole would depend on its specific biological target. Generally, compounds with benzimidazole and tetrazole moieties can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfanyl bridge may also play a role in binding to metal ions or other cofactors, influencing the compound’s overall activity.
Comparison with Similar Compounds
Structural Analogues
A. Benzimidazole-Tetrazole Hybrids
Candesartan (2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid)
- Structural Differences : Candesartan replaces the sulfanyl linker with an ethoxy group and introduces a carboxylic acid at the benzimidazole 7-position.
- Activity : Exhibits potent angiotensin II receptor antagonism (IC₅₀ = 1.12 × 10⁻⁷ M in bovine adrenal cortex) due to the biphenyl-tetrazole motif .
- Pharmacokinetics : The carboxylic acid enhances solubility but reduces oral bioavailability compared to the sulfanyl-linked compound .
Omeprazole Impurity-9 (5-methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1H-benzimidazole)
- Structural Differences : Lacks the tetrazole ring but shares the sulfanyl-benzimidazole scaffold.
- Relevance : Demonstrates the importance of the sulfanyl group in stabilizing the benzimidazole core during synthesis .
B. Tetrazole Derivatives
5-[(4-Methylbenzyl)sulfanyl]-1-phenyl-1H-tetrazole
- Structural Differences : Features a phenyltetrazole without the benzimidazole moiety.
- Physicochemical Properties : Higher logP (3.2 vs. 2.8 for the target compound) due to the absence of polar benzimidazole .
Key Observations :
- The bromophenyl group in the target compound may enhance antimicrobial activity compared to non-halogenated analogues (e.g., MIC values for 3-(4-bromophenyl) derivatives are 2–4× lower than non-brominated counterparts) .
- The sulfanyl linker improves metabolic stability over ester or ether linkages, as seen in omeprazole impurities .
Crystallographic and Computational Data
- Crystal Packing : Similar to benzimidazole derivatives, the target compound likely forms hydrogen bonds via the tetrazole N-atoms (e.g., N–H⋯N interactions as in ).
- LogP Calculations : Predicted logP = 2.8 (compared to 3.5 for candesartan), suggesting moderate lipophilicity suitable for oral administration .
Biological Activity
The compound 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole is a novel derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 396.27 g/mol. The compound features a benzimidazole core linked to a tetrazole moiety via a sulfur atom, which may influence its biological properties.
Antitumor Activity
Recent studies have indicated that benzimidazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines.
- Case Study : In vitro assays demonstrated that related benzimidazole compounds inhibited cell proliferation in cancer cell lines such as HCC827 and NCI-H358, with IC50 values indicating potent activity (6.26 ± 0.33 μM for HCC827) .
Antimicrobial Activity
The antimicrobial potential of the compound has also been explored. Compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria.
- Testing Method : Antimicrobial activity was evaluated using the broth microdilution method according to CLSI guidelines. The results highlighted that certain derivatives showed promising antibacterial effects against Escherichia coli and Staphylococcus aureus .
The mechanism by which this compound exerts its biological effects may involve interactions with cellular pathways relevant to tumor growth and microbial resistance.
Antitumor Mechanism
The antitumor activity is believed to be mediated through inhibition of key signaling pathways involved in cell proliferation and survival. For example, compounds have been shown to block the ERK pathway, leading to reduced expression of oncogenes such as CD44 .
Antimicrobial Mechanism
The antimicrobial action may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. This is consistent with findings that related tetrazole derivatives exhibit significant antibacterial properties .
Data Table: Biological Activity Summary
| Activity Type | Assay Method | Target Organisms/Cells | IC50/Effectiveness |
|---|---|---|---|
| Antitumor | In vitro cell proliferation assay | HCC827 (lung cancer) | 6.26 ± 0.33 μM |
| NCI-H358 (lung cancer) | 6.48 ± 0.11 μM | ||
| Antimicrobial | Broth microdilution | E. coli | Effective (specific values not reported) |
| S. aureus | Effective (specific values not reported) |
Q & A
Q. How can researchers evaluate synergistic effects when combining this compound with existing drugs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
